1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one
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Overview
Description
1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one is a heterocyclic compound that features both an oxadiazole and a pyrrolidinone ring
Preparation Methods
The synthesis of 1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one typically involves the construction of the oxadiazole ring followed by its attachment to the pyrrolidinone moiety. One common synthetic route includes the reaction of methoxymethyl hydrazine with a suitable carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with a pyrrolidinone derivative under specific conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrrolidinone moiety can enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar compounds to 1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one include other oxadiazole and pyrrolidinone derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
Oxiracetam: A pyrrolidinone derivative used as a nootropic agent.
Piracetam: Another pyrrolidinone derivative with cognitive-enhancing properties.
Other oxadiazole derivatives: These compounds can have varying biological activities depending on their specific substituents.
This compound stands out due to its unique combination of the oxadiazole and pyrrolidinone rings, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O3 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H13N3O3/c1-14-6-8-10-7(11-15-8)5-12-4-2-3-9(12)13/h2-6H2,1H3 |
InChI Key |
OCTWIVKKEWBNBY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NO1)CN2CCCC2=O |
Origin of Product |
United States |
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